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Compound of Interest

Compound Name: 5-(Tetradecyloxy)-2-furoic acid

Cat. No.: B035774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-(Tetradecyloxy)-2-furoic acid (TOFA)

with other common Acetyl-CoA Carboxylase (ACC) inhibitors. The information presented herein

is supported by experimental data to assist researchers in selecting the appropriate tool for

their studies on fatty acid metabolism and related therapeutic areas.

Performance Comparison of ACC Inhibitors
The inhibitory potency of TOFA against ACC is compared with other well-characterized

inhibitors in the following table. The half-maximal inhibitory concentration (IC50) is a standard

measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
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Inhibitor Target(s) IC50 Value Key Characteristics

5-(Tetradecyloxy)-2-

furoic acid (TOFA)
ACC1 ~1.23 µM[1]

A widely used, cell-

permeable allosteric

inhibitor of ACC.

Firsocostat (ND-

630/GS-0976)
hACC1, hACC2

2.1 nM, 6.1 nM[2][3][4]

[5]

A potent, reversible,

and liver-targeted dual

inhibitor of human

ACC1 and ACC2.

MK-4074 hACC1, hACC2 ~3 nM[6][7][8]

A potent and liver-

specific dual inhibitor

of human ACC1 and

ACC2.

CP-640186 rACC1, rACC2 53 nM, 61 nM[9]

A cell-permeable,

allosteric inhibitor of

rat ACC1 and ACC2.

ND-646 ACC1, ACC2 Not explicitly found

An allosteric inhibitor

that prevents ACC

subunit dimerization.

Experimental Protocols
Detailed methodologies for key experiments cited in the validation of ACC inhibition are

provided below.

In Vitro Acetyl-CoA Carboxylase (ACC) Activity Assay
This biochemical assay directly measures the enzymatic activity of ACC and its inhibition by

compounds like TOFA. The assay quantifies the ACC-catalyzed carboxylation of acetyl-CoA to

malonyl-CoA.

Principle: The activity of ACC is determined by measuring the incorporation of radiolabeled

bicarbonate ([¹⁴C]NaHCO₃) into the acid-stable product, malonyl-CoA.

Materials:
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Purified ACC enzyme

Assay Buffer: 50 mM HEPES-Na (pH 7.5), 20 mM MgCl₂, 20 mM potassium citrate, 2 mM

DTT, 0.5 mg/mL BSA

Substrates: 5 mM ATP, 250 µM acetyl-CoA, 4.1 mM NaHCO₃

Radiolabel: [¹⁴C]NaHCO₃

Inhibitor: 5-(Tetradecyloxy)-2-furoic acid (TOFA) or other inhibitors

Scintillation fluid

Microplate scintillation counter

Procedure:

Prepare a reaction mixture containing assay buffer, ATP, acetyl-CoA, and NaHCO₃.

Add the purified ACC enzyme to the reaction mixture.

To test for inhibition, pre-incubate the enzyme with varying concentrations of TOFA for a

specified time (e.g., 30 minutes) before adding the substrates.

Initiate the enzymatic reaction by adding [¹⁴C]NaHCO₃.

Incubate the reaction at 37°C for a defined period (e.g., 40 minutes).

Stop the reaction by adding a strong acid (e.g., HCl) to remove unincorporated [¹⁴C]O₂.

Transfer the reaction mixture to a scintillation vial containing scintillation fluid.

Measure the radioactivity using a microplate scintillation counter.

Calculate the ACC activity based on the amount of incorporated radiolabel and determine the

IC50 value for the inhibitor.

Cellular De Novo Lipogenesis (DNL) Assay
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This cell-based assay measures the synthesis of new fatty acids from non-lipid precursors, a

key downstream effect of ACC activity.

Principle: The rate of de novo lipogenesis is quantified by measuring the incorporation of a

radiolabeled precursor, such as [¹⁴C]-acetate, into cellular lipids.

Materials:

Cultured cells (e.g., HepG2 hepatocytes)

Cell culture medium

Inhibitor: 5-(Tetradecyloxy)-2-furoic acid (TOFA) or other inhibitors

Radiolabel: [¹⁴C]-acetate

Lipid extraction solvents (e.g., hexane/isopropanol mixture)

Scintillation fluid

Scintillation counter

Procedure:

Plate cells in a multi-well plate and allow them to adhere and grow.

Pre-incubate the cells with varying concentrations of TOFA for a specified time (e.g., 1 hour).

Add [¹⁴C]-acetate to the cell culture medium and incubate for a defined period (e.g., 4 hours).

Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated

radiolabel.

Lyse the cells and extract the total cellular lipids using an appropriate solvent system.

Evaporate the solvent and resuspend the lipid extract in scintillation fluid.

Measure the radioactivity using a scintillation counter.
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Normalize the results to the total protein content of the cell lysate.

Calculate the inhibition of de novo lipogenesis and determine the EC50 value for the

inhibitor.

Cellular Fatty Acid Oxidation (FAO) Assay
This assay measures the breakdown of fatty acids to produce energy, a process that is

negatively regulated by the product of ACC, malonyl-CoA.

Principle: The rate of fatty acid oxidation is determined by measuring the production of a

metabolic byproduct, such as ¹⁴CO₂ or tritiated water (³H₂O), from a radiolabeled fatty acid

substrate (e.g., [¹⁴C]-palmitate or [³H]-palmitate).

Materials:

Cultured cells (e.g., C2C12 myotubes)

Cell culture medium

Inhibitor: 5-(Tetradecyloxy)-2-furoic acid (TOFA) or other inhibitors

Radiolabel: [¹⁴C]-palmitate or [³H]-palmitate

Scintillation fluid

Scintillation counter

Procedure:

Plate cells in a multi-well plate and allow them to differentiate (if necessary).

Pre-incubate the cells with varying concentrations of TOFA for a specified time (e.g., 1 hour).

Add the radiolabeled fatty acid substrate to the cell culture medium.

Incubate the cells for a defined period (e.g., 2-4 hours).

For [¹⁴C]-palmitate, capture the released ¹⁴CO₂ using a suitable trapping agent (e.g., NaOH).
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For [³H]-palmitate, separate the ³H₂O from the radiolabeled substrate.

Measure the radioactivity of the trapped ¹⁴CO₂ or the separated ³H₂O using a scintillation

counter.

Normalize the results to the total protein content of the cell lysate.

Calculate the stimulation of fatty acid oxidation by the inhibitor.

Visualizing the Molecular Context and Experimental
Approach
To better understand the role of ACC in cellular metabolism and the workflow for its inhibition

studies, the following diagrams are provided.
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Start: Hypothesis
(TOFA inhibits ACC)

1. In Vitro ACC Activity Assay
(Direct Inhibition)

2. Cellular Assays
(Downstream Effects)

2a. De Novo Lipogenesis Assay
(Decreased Fatty Acid Synthesis)

2b. Fatty Acid Oxidation Assay
(Increased Fatty Acid Breakdown)

3. Data Analysis
(IC50/EC50 Determination)

Conclusion: Validation of
TOFA as an ACC inhibitor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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